Product packaging for 5-bromo-11-phenyl-11H-benzo[a]carbazole(Cat. No.:CAS No. 1210469-09-2)

5-bromo-11-phenyl-11H-benzo[a]carbazole

Cat. No.: B2650600
CAS No.: 1210469-09-2
M. Wt: 372.265
InChI Key: FEANXXZXEFEMOW-UHFFFAOYSA-N
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Description

Significance of the Benzo[a]carbazole Core in Organic Synthesis and Materials Science

The carbazole (B46965) core, and by extension the benzo[a]carbazole framework, is a key structural motif found in numerous naturally occurring alkaloids and synthetic compounds. rsc.org The inherent properties of this framework, such as its rigid and planar π-conjugated system, make it highly valuable in the development of novel materials. nih.gov The electron-rich nature and high charge-carrier mobility of carbazole-based molecules have led to their extensive use in optoelectronic applications. rsc.orgnih.gov

In materials science, benzo[a]carbazole derivatives are frequently utilized as emitters, host materials, and hole-transporting layers in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.govresearchgate.net Their excellent photophysical properties are tunable by modifying the substitution patterns on the carbazole core, allowing for the creation of materials that emit light across the visible spectrum, including white, red, and green. rsc.org Beyond OLEDs, these frameworks are integral to the development of conducting polymers, synthetic dyes, and photovoltaic devices like polymer solar cells. rsc.orgnih.gov The extended aromatic system of these ladder-type molecules is particularly sought after for its potential as a p-type semiconductor. nih.gov

From an organic synthesis perspective, the benzo[a]carbazole core is a target of significant interest due to the biological activities exhibited by its derivatives. Many carbazole alkaloids have demonstrated potent anti-tumor, anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.netnih.gov This has spurred the development of diverse and efficient synthetic methodologies to access this scaffold. Historical methods include Fischer indolization, Pummerer cyclization, and the Diels-Alder reaction. rsc.orgnih.gov Modern synthetic strategies often employ transition metal-mediated processes, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to construct the core and its derivatives with greater efficiency and selectivity. rsc.orgnih.govresearchgate.net The continuous evolution of these synthetic routes is crucial for accessing novel bioactive molecules and functional materials. bohrium.com

Academic Relevance and Research Landscape of 5-Bromo-11-phenyl-11H-benzo[a]carbazole and Related Derivatives

The specific compound, this compound, belongs to a class of halogenated N-aryl benzo[a]carbazoles that are subjects of targeted academic investigation. The introduction of a bromine atom at the C-5 position and a phenyl group at the N-11 position provides specific steric and electronic properties, making it a valuable intermediate or target molecule in synthetic and medicinal chemistry.

Properties of this compound
PropertyValue
CAS Number1210469-09-2
Molecular FormulaC22H14BrN
Molecular Weight372.26 g/mol
StorageRoom temperature, sealed in dry, dark place

Research into derivatives of the 11H-benzo[a]carbazole framework is an active area, with a significant focus on therapeutic applications. A notable study involved the design and synthesis of a series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives, which were evaluated for their antitumor activity against human cancer cell lines A549 (lung cancer) and HCT-116 (colon cancer). nih.gov Many of these compounds exhibited potent anticancer activities, with one particular derivative demonstrating remarkable efficacy both in vitro and in vivo, comparable to the established anticancer agent amonafide. nih.gov This highlights the potential of the benzo[a]carbazole scaffold as a platform for the development of new antineoplastic agents. nih.gov

The synthesis of benzo[a]carbazole derivatives continues to be refined. Recent research has focused on developing novel and efficient procedures, such as the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) precursors using solid acid catalysts. rsc.orgnih.govrsc.org This method allows for the creation of various substituted benzo[a]carbazoles. rsc.orgnih.gov The table below presents data on a related derivative synthesized through such modern methods, showcasing the detailed characterization undertaken in this research area.

Research Findings on a Representative Benzo[a]carbazole Derivative
Compound NameAppearanceKey Analytical Data (1H NMR, 500 MHz, CDCl3) δ (ppm)HRMS Data
5-Amino-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrileWhite Powder7.36–7.32 (m, 3H), 7.25 (d, J = 1.5 Hz, 2H), 7.10–7.06 (m, 4H), 3.85 (s, 2H), 2.66 (t, J = 6.0 Hz, 12.5 Hz, 2H), 2.56 (t, J = 6.0 Hz, 12.5 Hz, 2H), 2.17–2.12 (m, 2H)m/z [M-CN + 2H]+ calcd for 327.1497 found 327.1495

Source: rsc.org

This ongoing research into both the synthesis and biological evaluation of this compound and its analogs underscores the compound's academic relevance as part of a broader search for new functional materials and therapeutic agents. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14BrN B2650600 5-bromo-11-phenyl-11H-benzo[a]carbazole CAS No. 1210469-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-11-phenylbenzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN/c23-20-14-19-17-11-6-7-13-21(17)24(15-8-2-1-3-9-15)22(19)18-12-5-4-10-16(18)20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEANXXZXEFEMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5C(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 5 Bromo 11 Phenyl 11h Benzo a Carbazole

Cross-Coupling Reactions Involving the Bromo-Substituent

The carbon-bromine bond at the C5 position is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic materials.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. mdpi.com For 5-bromo-11-phenyl-11H-benzo[a]carbazole, this reaction allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups at the C5 position. nih.govrsc.org The reaction is typically catalyzed by a palladium complex and requires a base. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid or ester used. researchgate.net

The general applicability of Suzuki-Miyaura coupling is due to its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov For instance, the reaction can be performed in the presence of nitro groups, nitriles, and esters on the coupling partner. nih.gov This compatibility is essential for the synthesis of complex, multifunctional benzo[a]carbazole derivatives.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)Typical Substrates
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O110Arylboronic acids
Pd(dppf)Cl₂dppfAg₂CO₃MeCN80Heteroarylboronic acids
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100Alkenylboronic esters
CataXCium A Pd G3-K₂CO₃Dioxane/H₂O100Alkylboronic esters

The Stille coupling reaction provides an alternative method for C-C bond formation, utilizing organotin compounds as the coupling partners with organic halides. This reaction is also typically palladium-catalyzed and is known for its tolerance of a broad range of functional groups, similar to the Suzuki-Miyaura reaction. While less common due to the toxicity of organotin reagents, Stille coupling can be advantageous in specific synthetic contexts where the corresponding boronic acids are unstable or difficult to prepare. For a substrate like this compound, Stille coupling could be employed to introduce complex aromatic or vinylic substituents. Nickel catalysts have also been explored for Stille-type reactions, sometimes offering different reactivity profiles. nih.gov

Beyond Suzuki and Stille reactions, other cross-coupling methods can be applied to the bromo-substituent of the benzo[a]carbazole core to create expanded π-conjugated systems. These are crucial for applications in organic electronics.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene, extending the conjugation.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group. This is a highly effective method for creating rigid, linear extensions of the aromatic system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl bromide and an amine. nih.gov This allows for the introduction of various amino groups at the C5 position, which can significantly alter the electronic properties of the molecule. researchgate.netepa.gov

Derivatization at the Nitrogen Atom (N-Functionalization)

The nitrogen atom of the carbazole (B46965) moiety is a site for functionalization, typically through N-alkylation or N-arylation reactions. These modifications can influence the solubility, steric properties, and electronic behavior of the molecule. N-functionalization is often achieved via a Buchwald-Hartwig amination, where the carbazole nitrogen acts as the nucleophile. nih.gov Alternatively, deprotonation of the N-H bond with a strong base followed by reaction with an electrophile (e.g., an alkyl or aryl halide) can be employed to introduce substituents. This allows for the attachment of a wide range of groups to the nitrogen atom, further tuning the molecule's properties.

Electrophilic and Nucleophilic Aromatic Substitution Considerations within the Benzo[a]carbazole System

The extended aromatic system of benzo[a]carbazole can potentially undergo electrophilic or nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and unreactive towards nucleophiles. youtube.com For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, and there must be a good leaving group present. youtube.comwikipedia.org The this compound system lacks strong electron-withdrawing groups, making standard SNAr reactions at positions other than C5 highly unfavorable. nih.gov The displacement of the bromide at C5 by a powerful nucleophile might be possible under harsh conditions, but cross-coupling reactions are a much more efficient and versatile method for its functionalization.

Computational and Theoretical Investigations of 5 Bromo 11 Phenyl 11h Benzo a Carbazole and Its Analogs

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and its vibrational properties. These calculations are crucial for understanding the structure-property relationships in benzo[a]carbazole derivatives.

Geometry optimization calculations are performed to find the lowest energy structure of a molecule. For benzo[a]carbazole derivatives, a key structural parameter is the dihedral angle between the carbazole (B46965) core and its substituents, which influences the extent of π-conjugation and, consequently, the electronic properties of the molecule.

In computational studies of analogous carbazole-based systems, it has been observed that the substitution position can have a minimal effect on the dihedral angles between the carbazole unit and an adjacent aromatic ring system. For example, in a study of carbazole-dibenzofuran derivatives, the calculated dihedral angles were found to be around 59-61°. mdpi.com The introduction of bulky substituents or groups that induce steric hindrance can lead to a more twisted conformation. This twisting can disrupt the π-conjugation, which in turn affects the electronic and photophysical properties of the molecule.

Compound AnalogyFunctional GroupCalculated Dihedral Angle (°)
2,6-disubstituted Carbazole-DibenzofuranCarbazole at 2-position59.1
4,6-disubstituted Carbazole-DibenzofuranCarbazole at 4-position60.9

This table presents representative data for analogous compounds to illustrate the typical dihedral angles found in related structures.

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. These analyses are not only crucial for interpreting experimental spectra but also for confirming that an optimized geometry corresponds to a true energy minimum on the potential energy surface.

For complex heterocyclic molecules like benzo[a]carbazole analogs, theoretical vibrational analyses help in the assignment of experimental spectral bands. researchgate.net For instance, C-H stretching vibrations in the aromatic rings are typically observed in the 3000-3100 cm⁻¹ region. The vibrations of the carbazole core itself will have characteristic frequencies. Computational scaling factors are often applied to the calculated frequencies to better match experimental data, correcting for approximations in the theoretical models. mdpi.com

Electronic Structure Analysis and Theoretical Spectroscopy

The electronic properties of a molecule, such as its ability to absorb and emit light, are governed by the arrangement of its electrons. Computational methods are invaluable for elucidating these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and electronic properties of a molecule. A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable and can be more reactive. researchgate.net

For carbazole-based donor-acceptor compounds, the HOMO-LUMO gap can be tuned by changing the donor, acceptor, or the π-conjugated bridge. nankai.edu.cn Theoretical calculations have shown that the HOMO is often localized on the electron-donating carbazole moiety, while the LUMO is localized on the electron-accepting part of the molecule. nankai.edu.cn This spatial separation of the frontier orbitals is a hallmark of charge-transfer character. The calculated HOMO-LUMO gaps for a series of carbazole-based donor-acceptor compounds were found to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn

Carbazole-Based AnalogCalculated HOMO (eV)Calculated LUMO (eV)Calculated HOMO-LUMO Gap (eV)
Analog 1-5.47-2.053.42
Analog 2-5.48-2.982.50
Analog 3-5.45-2.662.79
Analog 4-5.48-2.972.51

This table provides representative calculated HOMO-LUMO data for analogous carbazole-based donor-acceptor compounds to illustrate the range of energy gaps observed in these systems. nankai.edu.cn

Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For many carbazole derivatives, the absorption bands in the UV-visible region are assigned to π-π* transitions within the conjugated system. mdpi.com

In donor-acceptor type molecules based on carbazole, intramolecular charge transfer (ICT) is a key process upon photoexcitation. researchgate.net This involves the transfer of electron density from the electron-donating part of the molecule (often the carbazole) to the electron-accepting part. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. A transition from a HOMO localized on the donor to a LUMO localized on the acceptor is a clear indication of an ICT state. researchgate.net The degree of charge transfer can be influenced by the solvent environment, with more polar solvents often stabilizing the charge-separated excited state.

Mechanistic Studies of Benzo[a]carbazole Forming Reactions

Computational chemistry is an essential tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be transient and difficult to observe experimentally. The formation of the benzo[a]carbazole scaffold can occur through various synthetic routes, and computational studies have provided valuable insights into the underlying mechanisms.

One common method for the synthesis of benzo[a]carbazoles is through the intramolecular cyclization of suitable precursors. nih.gov Theoretical studies on the formation of carbazole alkaloids catalyzed by metals like gold, platinum, or silver have been performed using DFT. nih.govbohrium.com These studies investigate the energetics of the proposed reaction pathways, including the initial coordination of the metal catalyst, subsequent cyclization steps, and final product formation. The calculations help in understanding the role of the catalyst and the electronic effects of substituents on the reaction barriers. bohrium.com For example, in the formation of carbazoles from 1-(indol-2-yl)-3-alkyn-1-ols, a plausible mechanism involving the formation of a benzene (B151609) ring has been proposed based on computational analysis. researchgate.net These mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Predictive Modeling for Material Science Applications of Benzo[a]carbazole Derivatives

Predictive modeling, utilizing computational and theoretical chemistry, has emerged as an indispensable tool in the field of material science. These models allow for the in silico design and screening of novel organic materials, saving significant time and resources compared to purely experimental approaches. For benzo[a]carbazole derivatives, including 5-bromo-11-phenyl-11H-benzo[a]carbazole and its analogs, predictive modeling is crucial for understanding their structure-property relationships and identifying promising candidates for various applications, particularly in optoelectronics.

The primary goal of predictive modeling in this context is to correlate the molecular structure of benzo[a]carbazole derivatives with their macroscopic material properties. This is often achieved through techniques like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Quantitative Structure-Property Relationship (QSPR) models. These methods can predict key parameters such as electronic properties, charge transport capabilities, and optical absorption and emission spectra.

Detailed research findings have shown that the electronic and optical properties of carbazole-based materials are highly tunable by modifying their molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's band gap and its behavior in electronic devices. iaamonline.orgjnsam.comnih.gov

In the case of this compound, the bromine atom, being an electron-withdrawing group, and the phenyl group, which can act as a π-conjugated system, are expected to have a profound impact on its material properties. Predictive models can elucidate these effects with a high degree of accuracy.

Detailed Research Findings:

Computational studies on analogous carbazole and benzo[a]carbazole systems have demonstrated the following key principles that are applicable to this compound:

Substituent Effects on Electronic Properties: DFT calculations are commonly employed to determine the HOMO and LUMO energy levels of carbazole derivatives. The position and nature of substituents can be systematically varied in computational models to predict their impact on the electronic band gap. For example, studies have shown that halogen substitution can lower both HOMO and LUMO levels, which can be beneficial for improving air stability and facilitating charge injection in certain device architectures. The phenyl group at the 11-position is predicted to influence the molecular conformation and electronic conjugation, which in turn affects the charge transport properties. iaamonline.orgnih.gov

Predicting Optoelectronic Properties: TD-DFT is a powerful tool for predicting the absorption and emission spectra of molecules. By calculating the excited-state properties, researchers can forecast the color of light a material will absorb and emit, a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For benzo[a]carbazole derivatives, TD-DFT can help in designing materials with specific emission colors, from blue to red, by strategically placing different functional groups. iaamonline.orgnih.gov

Modeling Charge Transport: The efficiency of organic electronic devices is heavily dependent on the charge carrier mobility of the materials used. Predictive models can estimate the reorganization energy, a key parameter that influences the charge hopping rate between molecules in a solid-state film. Lower reorganization energies are generally desirable for higher charge mobility. Computational screening can identify benzo[a]carbazole derivatives with favorable molecular packing and low reorganization energies, thus earmarking them as promising candidates for high-performance charge transport materials.

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the molecular descriptors (e.g., electronic, steric, and topological properties) and a specific material property. researchgate.net For benzo[a]carbazole derivatives, QSPR models can be developed to predict properties like solubility, thermal stability, and even device performance parameters based on a training set of known compounds. These models, once validated, can be used for the rapid virtual screening of large libraries of novel benzo[a]carbazole analogs.

Data Tables:

To illustrate the output of such predictive models, the following tables present representative data that could be generated for a series of hypothetical benzo[a]carbazole derivatives, including a compound analogous to this compound.

Table 1: Predicted Electronic Properties of Benzo[a]carbazole Derivatives (DFT/B3LYP/6-31G*)
CompoundSubstituentsHOMO (eV)LUMO (eV)Band Gap (eV)
BAC-HUnsubstituted-5.45-1.983.47
BAC-Br5-Bromo-5.58-2.153.43
BAC-Ph11-Phenyl-5.42-1.953.47
BAC-Br-Ph5-Bromo, 11-Phenyl-5.55-2.123.43
Table 2: Predicted Optoelectronic Properties of Benzo[a]carbazole Derivatives (TD-DFT/B3LYP/6-31G*)
CompoundMax. Absorption Wavelength (λabs, nm)Max. Emission Wavelength (λem, nm)Oscillator Strength (f)
BAC-H3504100.85
BAC-Br3554150.88
BAC-Ph3524120.86
BAC-Br-Ph3584180.90

These tables demonstrate how predictive modeling can systematically evaluate the impact of different substituents on the key properties of benzo[a]carbazole derivatives. The data, though illustrative, is based on the general trends observed in the computational literature for similar classes of compounds. iaamonline.orgnih.govnih.gov Such computational screening allows researchers to prioritize the synthesis of the most promising candidates for specific material science applications, thereby accelerating the discovery of new high-performance organic materials.

Advanced Spectroscopic and Analytical Techniques for Characterization of Benzo a Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 5-bromo-11-phenyl-11H-benzo[a]carbazole, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show a series of signals in the aromatic region (typically 6.5-8.5 ppm). The integration of these signals would correspond to the number of protons on each aromatic ring. The coupling patterns (splitting of signals) would reveal the adjacency of protons, allowing for the assignment of specific protons to their positions on the benzo[a]carbazole core and the N-phenyl substituent. The protons on the brominated ring would exhibit distinct chemical shifts and coupling constants compared to those on the other rings.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between carbons in the fused aromatic system, the N-phenyl group, and the carbon atom directly bonded to the bromine, which would be significantly influenced by the halogen's electronegativity.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes.

Technique Expected Chemical Shift Range (ppm) Key Structural Insights
¹H NMR6.5 - 8.5- Proton environment mapping- Spin-spin coupling patterns revealing proton connectivity- Confirmation of phenyl and bromo substituent positions
¹³C NMR110 - 150- Carbon backbone confirmation- Identification of quaternary carbons- Effect of bromine and nitrogen on adjacent carbon shifts

Infrared (IR) and Raman Spectroscopy Approaches for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its aromatic framework. Key expected bands would include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations. The C-Br stretching frequency would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range, providing direct evidence of the bromine substituent.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data. The symmetric vibrations of the aromatic rings would be prominent, providing a characteristic fingerprint for the benzo[a]carbazole core.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₂₂H₁₄BrN), high-resolution mass spectrometry (HRMS) would be employed.

The mass spectrum would be expected to show a distinct molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of a monobrominated compound. Fragmentation analysis would reveal the stability of the benzo[a]carbazole core and could show the loss of the bromine atom or the phenyl group.

Analysis Expected Result Significance
Molecular Weight372.26 g/mol Confirms the overall mass of the molecule.
High-Resolution MSExact mass corresponding to the formula C₂₂H₁₄⁷⁹BrN and C₂₂H₁₄⁸¹BrNUnambiguously confirms the elemental composition.
Isotopic PatternA doublet of peaks (M⁺ and M+2) with approximately equal intensity.Provides definitive evidence for the presence of a single bromine atom.
Fragmentation PatternPeaks corresponding to the loss of Br (M-79/81) and/or the loss of C₆H₅ (M-77).Offers insights into the structural components and bond strengths within the molecule, highlighting the stability of the heterocyclic core.

X-ray Crystallography for Solid-State Structure Elucidation of Benzo[a]carbazole Frameworks

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the fused benzo[a]carbazole system and determine the relative orientation of the N-phenyl group with respect to the carbazole (B46965) plane. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking.

Applications of Benzo a Carbazole Architectures in Advanced Functional Materials

Role in Organic Light-Emitting Diodes (OLEDs) as Emitter and Host Materials

The carbazole (B46965) moiety is a well-established building block for materials used in Organic Light-Emitting Diodes (OLEDs) owing to its high triplet energy and excellent hole-transporting capabilities. researchgate.netnih.gov Carbazole derivatives are frequently employed as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, contributing to highly efficient blue OLEDs. researchgate.netrsc.org The rigid and planar structure of the fused-ring systems in benzo[a]carbazoles can be advantageous for charge transport and achieving high photoluminescence quantum yields. researchgate.net

However, a detailed investigation of the literature reveals no specific studies on the application of 5-bromo-11-phenyl-11H-benzo[a]carbazole as either an emitter or a host material in OLEDs. While related bromo-substituted phenyl-carbazole derivatives have been explored in the context of OLEDs, the specific performance data, such as external quantum efficiency, luminance, and color coordinates for devices employing this compound, are not available in published research.

Development of Dye-Sensitized Solar Cell (DSSC) Sensitizers Based on Benzocarbazoles

Carbazole-based molecules are widely utilized as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their strong electron-donating nature, which facilitates efficient charge transfer. nih.gov The general structure of these sensitizers often involves a donor-π-acceptor (D-π-A) framework, where the carbazole unit acts as the electron donor. nih.govias.ac.in The introduction of different functional groups onto the carbazole skeleton allows for the tuning of the photophysical and electrochemical properties of the resulting dyes. rsc.orgmdpi.com

A comprehensive search of scientific databases indicates that while the broader family of carbazole and benzocarbazole derivatives has been investigated for DSSC applications, there are no specific reports on the synthesis or performance of This compound as a sensitizer (B1316253). Consequently, data regarding its power conversion efficiency, short-circuit current density, open-circuit voltage, and fill factor in a DSSC device are not available.

Utilization in Polymeric Photorefractive Systems as Pendant Groups

Polymers containing carbazole pendant groups are known to be effective photorefractive materials. The carbazole moiety provides the necessary hole-transporting properties, which are essential for the formation of a photorefractive grating. Research in this area has explored various derivatives to enhance photorefractive performance, such as diffraction efficiency and response time. For instance, a study on a polysiloxane with 8-bromo-11H-benzo[a]carbazole pendant groups has been reported. researchgate.net

Despite the investigation of structurally related compounds, there is no available research that specifically details the use of This compound as a pendant group in polymeric photorefractive systems. Therefore, its contribution to the photorefractive effect remains uncharacterized.

Application as Building Blocks in Organic Semiconductors

The carbazole skeleton is a fundamental building block in the design of organic semiconductors for applications such as organic thin-film transistors (OTFTs). inter-chem.pl Its electron-rich nature and propensity for forming stable amorphous films make it a suitable component for charge-transporting materials. chemrxiv.org The functionalization of the carbazole core allows for the modulation of the material's electronic properties and morphology.

While the utility of carbazoles in organic semiconductors is well-documented, there is no specific literature that describes the synthesis or characterization of organic semiconductors derived from This compound . Its potential as a building block in this context has not yet been explored in published studies.

Design of Novel Organic Dyes with Benzo[a]carbazole Scaffolds

The benzo[a]carbazole framework serves as an excellent scaffold for the design of novel organic dyes with applications extending beyond solar cells, including fluorescent probes and imaging agents. The extended π-conjugation of the benzo[a]carbazole system can be tailored to achieve desired absorption and emission characteristics.

A review of the current literature shows a lack of studies focused on the design and synthesis of novel organic dyes specifically derived from This compound . The specific chromophoric and fluorophoric properties of dyes based on this particular scaffold have not been reported.

Exploration as Ligands in Supramolecular Chemistry and Anion Receptors

Carbazole-based structures have been successfully employed as ligands in supramolecular chemistry, particularly in the construction of anion receptors. nih.gov The N-H proton of the carbazole can act as a hydrogen bond donor, enabling the recognition and binding of various anions. researchgate.netrsc.org The affinity and selectivity of these receptors can be tuned by introducing substituents on the carbazole ring.

There is no available research on the use of This compound as a ligand in supramolecular assemblies or as an anion receptor. Its potential for anion binding and its association constants with different anions have not been investigated.

Structure Property Relationships in Benzo a Carbazole Based Materials

Influence of Substituent Effects on Electronic Configuration and Photochemical Behavior

Substituents on the benzo[a]carbazole core play a pivotal role in modulating its electronic and photochemical properties. The introduction of different functional groups can alter the electron density distribution, energy levels of the frontier molecular orbitals (HOMO and LUMO), and ultimately, the light absorption and emission characteristics of the molecule.

Detailed research findings on analogous carbazole-based systems have demonstrated these effects:

Electron-donating groups , such as alkyl chains, can increase the electron density of the carbazole (B46965) core, influencing HOMO levels and charge-transport characteristics. mdpi.com

Electron-withdrawing groups can enhance intramolecular charge transfer, which is crucial for applications in materials like dye-sensitized solar cells (DSSCs). mdpi.com

The position of the substituent is also critical. Functionalization at the C3/C6 or C2/C7 positions of the carbazole unit leads to significant differences in thermal, photophysical, and electrochemical properties due to the orientation of the electron-rich nitrogen atom relative to the polymer backbone. acs.org

The photochemical behavior of these compounds is directly linked to their electronic configuration. For example, in D-π-A (Donor-π-bridge-Acceptor) systems, modifying substituents on the carbazole donor can enhance light absorption across the visible spectrum, a desirable trait for photovoltaic applications. mdpi.com

Table 1: Influence of General Substituent Types on Carbazole Core Properties

Substituent Type Position of Substitution Effect on Electronic Properties Impact on Photochemical Behavior
Electron-Donating (e.g., Alkyl) C3, C6, C2, C7 Raises HOMO energy level, enhances hole-transport capability. mdpi.com Can lead to blue-shifted emission, improves stability. mdpi.com
Electron-Withdrawing (e.g., Bromo, Cyano) C3, C6, C2, C7 Lowers LUMO energy level, facilitates electron injection. d-nb.info Can induce red-shift in absorption/emission via intramolecular charge transfer (ICT). d-nb.info

Impact of Molecular Geometry and Planarity on Conjugation and Intermolecular Interactions

The three-dimensional arrangement of the benzo[a]carbazole framework, including its planarity and the dihedral angles between its constituent rings, profoundly affects π-conjugation and intermolecular forces like π–π stacking. acs.org An extended, planar π-system generally leads to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra.

In 5-bromo-11-phenyl-11H-benzo[a]carbazole, the phenyl group at the nitrogen atom is twisted relative to the carbazole plane. This twisting can disrupt the π-conjugation to some extent but also serves to inhibit strong intermolecular π–π stacking in the solid state. rsc.org This prevention of aggregation is often desirable in materials for organic light-emitting diodes (OLEDs) as it can reduce fluorescence quenching and lead to higher quantum yields in the solid state. nih.gov

Tailoring Material Functionality Through Strategic Structural Modification

Strategic structural modification is a cornerstone of molecular engineering, allowing for the precise tuning of benzo[a]carbazole derivatives for specific applications. By carefully selecting and placing functional groups, researchers can control the material's properties to optimize its performance as, for example, a hole-transporting material, an emitter in OLEDs, or a sensitizer (B1316253) in solar cells.

The versatility of the carbazole core allows for functionalization at multiple positions (C2, C7, C3, C6, and N9), each leading to distinct properties. mdpi.com For instance, linking functional units at the 2,7-positions versus the 3,6-positions of a carbazole can result in significant differences in the resulting material's properties due to the different involvement of the nitrogen atom's lone pair in the conjugated system. acs.org

Examples of strategic modifications include:

Introducing bulky substituents: This can be used to control molecular packing and prevent aggregation-caused quenching, thereby enhancing solid-state luminescence. nih.gov

Altering the donor/acceptor strength: In D-π-A architectures, strengthening the donor (carbazole unit) or acceptor moieties allows for fine-tuning of the energy levels for efficient charge separation or injection. mdpi.com

C-H Functionalization: Recent advances in transition metal-catalyzed C-H activation provide precise tools for adding functional groups at specific sites, such as the C1 position, opening new avenues for creating novel carbazole derivatives. chim.it

These modifications enable the design of materials with tailored bandgaps, charge mobilities, and photophysical responses, demonstrating the power of structure-function relationships in materials science.

Correlation between π-Conjugated Spacers and Performance Modulators in Advanced Materials

In many advanced material architectures, such as D-π-A dyes for solar cells, π-conjugated spacers (or linkers) are used to connect the carbazole donor unit to an acceptor unit. The chemical nature of this spacer is not passive; it actively modulates the material's performance by influencing electronic coupling, charge transfer dynamics, and light-harvesting efficiency. nih.govresearchgate.net

The length and composition of the π-spacer can be engineered to:

Broaden Absorption Spectra: Introducing units like benzothiadiazole into the spacer can shift the absorption wavelength to the near-infrared region, enhancing light-harvesting efficiency. nih.govresearchgate.net

Control Energy Levels: The choice of spacer affects the HOMO and LUMO energy levels, which is critical for matching the energy levels of other materials in a device, such as the semiconductor (e.g., TiO₂) in a DSSC. nih.govresearchgate.net

Influence Charge Recombination: The structure of the spacer can impact charge recombination rates. For example, certain units placed directly next to an anchoring group might facilitate undesirable recombination, thereby lowering device efficiency. nih.govresearchgate.net

A study on benzo[a]carbazole-based sensitizers for DSSCs investigated various π-spacers, including combinations of fluorene, thiophene, furan, and phenyl units. researchgate.net The results showed that a non-fluorene dye incorporating a thiophene-phenyl spacer (BTB) yielded a broader incident photon-to-current efficiency (IPCE) curve and a significantly larger short-circuit current density compared to a dye with a fluorene-phenyl spacer (BFB). researchgate.net This highlights that the spacer's structure directly correlates with the photovoltaic performance of the final device.

Table 2: Impact of π-Spacer Composition on the Performance of Benzo[a]carbazole-Based Dyes

π-Spacer Combination Key Performance Metric Observed Outcome Reference
Fluorene-Thiophene (BFT) Molar Extinction Coefficient High researchgate.net
Fluorene-Furan (BFF) Molar Extinction Coefficient High researchgate.net
Fluorene-Phenyl (BFB) Short Circuit Current Density (Jsc) Lower Jsc researchgate.net
Thiophene-Phenyl (BTB) Short Circuit Current Density (Jsc) Higher Jsc, Broader IPCE researchgate.net

Conclusion

Summary of Key Research Areas in Benzo[a]carbazole Chemistry and Materials Science

The field of benzo[a]carbazole chemistry is rich and varied, primarily focusing on two major streams: the development of novel synthetic methodologies and the exploration of their biological activities. researchgate.netrsc.org Synthetic research is continually evolving, with an emphasis on creating more efficient, selective, and environmentally benign routes to the benzo[a]carbazole core and its derivatives. researchgate.net Key strategies include intramolecular cyclization, multicomponent reactions, and transition metal-catalyzed processes like C-H functionalization and cross-coupling reactions. nih.govchim.itresearchgate.net Concurrently, a significant area of research is dedicated to medicinal chemistry, where the benzo[a]carbazole scaffold is recognized as a "privileged" structure. samipubco.commdpi.com Derivatives have been extensively investigated for a wide range of pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. samipubco.comwisdomlib.orgnih.govechemcom.com

In materials science, benzo[a]carbazole and its related carbazole (B46965) compounds are highly valued for their unique electronic and photophysical properties. nbinno.comnih.gov Their rigid, planar, and π-conjugated structure endows them with excellent charge transport capabilities, high thermal stability, and strong luminescence. researchgate.netmdpi.com These characteristics make them ideal candidates for use in organic electronics. mdpi.com A primary research focus is their application in organic light-emitting diodes (OLEDs), where they function as highly efficient host materials or emitters, particularly for blue light emission. researchgate.netmagtech.com.cn Other significant applications include their use as components in organic photovoltaic cells (solar cells), thin-film transistors, and as building blocks for conductive polymers and advanced sensors. nbinno.comnih.govmdpi.com Research in this area aims to tune the optical and electronic properties of these materials by modifying their chemical structure to enhance device performance, efficiency, and longevity. nih.gov

Outlook on the Continued Academic Significance of 5-Bromo-11-phenyl-11H-benzo[a]carbazole and Related Compounds

The academic significance of this compound lies in its strategic design as a versatile chemical intermediate for creating more complex functional molecules. The presence of the bromine atom on the aromatic core is of critical importance, as it serves as a highly effective functional handle for a variety of subsequent chemical transformations. acs.orgmdpi.com Specifically, the bromo group makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. researchgate.net This reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of novel and diverse derivatives.

Looking forward, this compound is expected to remain a valuable building block in both materials science and medicinal chemistry. In materials science, its ability to be easily functionalized will be exploited to develop next-generation organic electronic materials. By coupling different aromatic or electron-donating/withdrawing groups at the bromine position, researchers can precisely tune the compound's frontier molecular orbital energy levels (HOMO/LUMO), bandgap, and charge transport properties. This will facilitate the creation of bespoke emitters and host materials for more efficient and stable OLEDs, as well as novel organic semiconductors for photovoltaic and sensor applications. researchgate.netmagtech.com.cn In parallel, its potential as a scaffold for new therapeutic agents will continue to be explored. The core benzo[a]carbazole structure is a known pharmacophore, and the ability to append diverse functionalities via the bromo-substituent offers a pathway to new drug candidates with tailored biological activities. researchgate.netsamipubco.com The continued study of this and related compounds will undoubtedly fuel further innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 5-bromo-11-phenyl-11H-benzo[a]carbazole?

  • Methodology :

  • Core Synthesis : Adapt protocols from carbazole derivatives, such as refluxing substituted benzaldehydes with halogenated triazoles in ethanol under acidic conditions, followed by solvent evaporation and recrystallization .

  • Bromination : Introduce bromine at the 5-position via electrophilic substitution using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in dimethylformamide (DMF) or dichloromethane (DCM) .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation to remove unreacted precursors .

    • Key Considerations :
  • Monitor reaction progress via TLC or HPLC.

  • Optimize stoichiometry to minimize byproducts (e.g., di-brominated analogs).

Q. How should researchers safely handle and store this compound?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

  • Storage : Keep in airtight, light-resistant containers at 2–8°C in a干燥, well-ventilated area .

    • Emergency Response :
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What computational methods predict the electronic properties of carbazole derivatives?

  • Approach :

  • DFTB/DFT : Use self-consistent charge density functional tight-binding (SCC-DFTB) with long-range corrected (LC) parameters to calculate HOMO/LUMO energies and bandgaps. Compare results with experimental UV-Vis spectra .

  • Validation : Cross-check SCC-DFTB-predicted HOMO (-5.49 eV) with experimental (-5.40 eV) and DFT (-5.68 eV) values .

    PropertySCC-DFTB DFT Experimental
    HOMO (eV)-5.49-5.68-5.40
    Bandgap (eV)4.134.654.65 (est.)

Advanced Research Questions

Q. How can experimental design optimize the expression of carbazole-derived bioactive compounds?

  • Strategy :

  • Factorial Design : Apply a 2³ factorial matrix to test variables (e.g., temperature, induction time, cell density) for recombinant protein expression in E. coli. Normalize data using STATISTICA for significance analysis .
  • Case Study : For carbazole dioxygenase, optimal induction occurs at 25°C with OD₆₀₀ = 0.6 and 6-hour post-induction incubation .

Q. How to resolve contradictions in computational vs. experimental electronic structure data?

  • Resolution Steps :

Benchmarking : Compare SCC-DFTB-predicted absorbance (239 nm) with experimental values (291 nm) to calibrate parameters .

Hybrid Methods : Combine DFT with time-dependent (TD) calculations to improve excitation energy accuracy.

Experimental Validation : Perform cyclic voltammetry to measure redox potentials and correlate with HOMO/LUMO levels .

Q. What mechanisms underlie the biological activity of carbazole hybrids?

  • Mechanistic Insights :

  • Antibacterial Action : Carbazole derivatives inhibit FabH (β-ketoacyl-ACP synthase III), disrupting bacterial membrane biosynthesis. Structure-activity relationship (SAR) studies show enhanced activity with electron-withdrawing substituents (e.g., Br) at position 5 .
  • Anticancer Potential : Hybrids combining carbazole with pharmacophores (e.g., quinoline) target topoisomerase I/II and induce apoptosis via mitochondrial pathways .

Q. How do intermolecular interactions affect carbazole solubility and reactivity?

  • NMR Analysis :

  • Hydrogen Bonding : Use DOSY and NOESY to detect DMF-carbazole interactions. Aldehydic hydrogens in DMF form hydrogen bonds with carbazole’s NH group, confirmed by chemical shift titration .
  • Temperature Effects : Heating disrupts hydrogen bonds, reducing solubility. Maintain reactions below 40°C to preserve interactions .

Data Contradiction Analysis

Q. Conflicting reports on carbazole stability in photochemical applications: How to assess?

  • Root Cause :

  • Substituent Effects : Unsubstituted 2,7-carbazoles exhibit instability due to charge localization at 3-/6-positions. Bromine/phenyl groups at these positions enhance stability .
    • Mitigation :
  • Use accelerated aging tests (UV exposure, thermal cycling) to compare degradation rates of substituted vs. unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.